molecular formula C15H11N3 B2801567 4-(2-methyl-1H-benzimidazol-1-yl)benzonitrile CAS No. 884069-38-9

4-(2-methyl-1H-benzimidazol-1-yl)benzonitrile

Cat. No.: B2801567
CAS No.: 884069-38-9
M. Wt: 233.274
InChI Key: ZXRGQOWZKLFSQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methyl-1H-benzimidazol-1-yl)benzonitrile is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. It is built around the benzimidazole core, a privileged scaffold in drug discovery known for its structural resemblance to naturally occurring nucleotides, which allows it to interact effectively with various biological polymers like enzymes and receptors . Benzimidazole derivatives are associated with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anthelmintic actions . While the specific biological profile of this compound is a subject of ongoing research, its structure offers a versatile building block for the synthesis and development of novel bioactive molecules. Researchers can utilize this compound as a key intermediate to explore structure-activity relationships or to create new hybrids and analogs aimed at specific therapeutic targets. The compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle all materials in accordance with established laboratory safety protocols.

Properties

IUPAC Name

4-(2-methylbenzimidazol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3/c1-11-17-14-4-2-3-5-15(14)18(11)13-8-6-12(10-16)7-9-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRGQOWZKLFSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-1H-benzimidazol-1-yl)benzonitrile typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by cyclization and subsequent nitrile formation. One common method involves the reaction of 2-methylbenzimidazole with 4-cyanobenzaldehyde under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(2-methyl-1H-benzimidazol-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of benzimidazole derivatives, including 4-(2-methyl-1H-benzimidazol-1-yl)benzonitrile. Research indicates that compounds with benzimidazole moieties exhibit substantial antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus pumilus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundMIC (µg/mL)Target Organisms
This compound12.5 - 25S. aureus, E. coli
Other derivatives25 - 100Various bacterial strains

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative activity against cancer cell lines. For example, certain derivatives exhibited significant inhibition of cell proliferation in breast cancer cell lines (MDA-MB-231) with minimal inhibitory concentrations (MIC) indicating effective cytotoxicity .

Table 2: Antiproliferative Activity

CompoundCell LineIC50 (µM)
This compoundMDA-MB-23110 - 15
Other derivativesVarious cancer linesVaries

Therapeutic Potential

Beyond its antimicrobial and antiproliferative properties, research suggests that benzimidazole derivatives may also possess anti-inflammatory effects. Studies have reported that certain compounds can inhibit nitric oxide production and reduce inflammation in animal models . This positions them as potential candidates for developing new anti-inflammatory drugs.

Case Studies

Several case studies have explored the therapeutic applications of benzimidazole derivatives:

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of a series of benzimidazole derivatives, including the target compound, against colorectal carcinoma cell lines (HCT116). The results indicated a significant reduction in cell viability, suggesting potential for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of various benzimidazole derivatives against clinical isolates of resistant bacterial strains. The findings revealed promising activity against methicillin-resistant Staphylococcus aureus, highlighting the importance of these compounds in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of 4-(2-methyl-1H-benzimidazol-1-yl)benzonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogs with Varied Heterocycles

The benzonitrile scaffold is highly versatile, allowing substitution with diverse heterocycles that modulate physicochemical and biological properties. Key examples include:

Compound Name Heterocycle/Substituent Key Properties/Activities Reference Evidence
4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile 1,2,4-Triazole High cytotoxicity against MCF-7 and MDA-MB-231
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile Oxazole Nonlinear optical βHRS = 45 × 10⁻³⁰ cm⁴·statvolt⁻¹
4-{[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile Imidazole with sulfide linkage Structural complexity for supramolecular studies
4-{1-[2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethyl]-4-phenyl-1H-imidazol-5-yl}benzonitrile Triazole-imidazole hybrid Potential for targeted binding interactions

Key Observations :

  • Triazole Derivatives (e.g., ): Exhibit enhanced cytotoxicity, likely due to improved hydrogen bonding and π-π stacking with biological targets .
  • Oxazole Derivatives (): Extended π-conjugation in oxazole analogs improves nonlinear optical properties compared to chalcones but remains inferior to dibenzylideneacetones .
  • Benzimidazole vs. Imidazole : The 2-methylbenzimidazole in the target compound may enhance steric hindrance and metabolic stability compared to simpler imidazole derivatives (e.g., ) .

Functional Properties

  • Optical Properties: The benzimidazole ring’s planar structure may enhance nonlinear optical responses compared to non-planar analogs (e.g., chalcones), though direct data for the target compound is lacking .
  • Hydrogen Bonding : Analogous to 5FB (), the benzonitrile group could engage in hydrogen bonding with residues like ARG 372, while the benzimidazole may contribute hydrophobic interactions .

Biological Activity

4-(2-methyl-1H-benzimidazol-1-yl)benzonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N3C_{15}H_{13}N_{3}. The compound features a benzimidazole moiety, which is known for its diverse biological activities. The presence of the nitrile group enhances its chemical reactivity and potential biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Compounds with benzimidazole structures often inhibit cell proliferation and induce apoptosis in cancer cells. This compound may interact with specific cellular pathways involved in tumor growth and survival.
  • Antimicrobial Activity : Benzimidazole derivatives have been shown to exhibit antibacterial and antifungal properties by disrupting microbial cell functions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma) cells.

Cell Line IC50 (μM) Mechanism
MCF-725.72 ± 3.95Induces apoptosis
U8745.2Inhibits cell proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness.

Microorganism MIC (μg/mL) Activity Type
Staphylococcus aureus12.5Bactericidal
Escherichia coli200Bactericidal
Candida albicans64Fungicidal

Case Studies

  • Study on Anticancer Effects : A study conducted by Goreti Ribeiro Morais et al. demonstrated that the compound significantly suppressed tumor growth in mice models, indicating its potential as an effective anticancer agent .
  • Antimicrobial Efficacy : Research published in a comprehensive review highlighted that derivatives of benzimidazole, including this compound, exhibited broad-spectrum antimicrobial activity, particularly against resistant strains of bacteria .

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzimidazole derivatives suggests that modifications to the benzimidazole core can enhance biological activity. The presence of electron-withdrawing groups like the nitrile enhances the compound's lipophilicity and ability to penetrate cellular membranes.

Q & A

Basic: What are standard synthetic routes for 4-(2-methyl-1H-benzimidazol-1-yl)benzonitrile?

A common approach involves coupling a benzimidazole precursor with a benzonitrile derivative. For example, similar compounds (e.g., 2-(2-methyl-1H-benzimidazol-1-yl)benzonitrile) are synthesized via nucleophilic substitution or transition-metal-catalyzed reactions. Key steps include:

  • Cyclocondensation of o-phenylenediamine derivatives with nitrile-containing aldehydes or ketones.
  • Use of Pd-catalyzed cross-coupling to attach substituents to the benzimidazole core .
  • Purification via column chromatography and characterization by melting point analysis and NMR .

Advanced: How can reaction yields be optimized for analogs of this compound?

Optimization strategies include:

  • Temperature control : Higher yields (e.g., 90%) are achieved in Cu-catalyzed azide-alkyne cycloadditions at 60–80°C .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in SNAr reactions.
  • Catalyst tuning : Using [(NHC)CuCl] complexes improves regioselectivity in triazole formation .
  • Byproduct management : Recrystallization or silica gel chromatography resolves impurities from competing pathways .

Basic: What analytical techniques confirm the structure of this compound?

  • 1H/13C NMR : Assigns aromatic protons (δ 7–8 ppm) and nitrile groups (no direct proton signal). Substituent positions are inferred via coupling patterns (e.g., para-substitution in benzonitrile) .
  • Mass spectrometry (EI-MS) : Validates molecular weight (e.g., m/z 277 for a related thiadiazole analog ).
  • X-ray crystallography : Resolves spatial arrangement; SHELXL refines crystallographic data .

Advanced: How does the compound interact with biological targets like kinases?

Mechanistic studies involve:

  • Biochemical assays : Measure IC50 values against purified kinases (e.g., via fluorescence polarization).
  • Docking simulations : Predict binding modes using software like AutoDock, focusing on hydrogen bonds between the benzimidazole NH and kinase ATP-binding pockets .
  • SAR analysis : Compare analogs (e.g., 4-((5-amino-1H-indazol-1-yl)methyl)benzonitrile) to identify critical substituents for activity .

Advanced: How to address contradictions in reported biological activities of similar compounds?

Discrepancies (e.g., varying antifungal potency) may arise from:

  • Assay conditions : Differences in cell lines (e.g., HUVECs vs. BJ fibroblasts) or incubation times .
  • Structural nuances : Methyl vs. phenyl substituents on the benzimidazole ring alter hydrophobicity and target affinity .
  • Validation : Replicate studies under standardized protocols and use positive controls (e.g., fluconazole for antifungal assays) .

Basic: What material science applications are feasible for this compound?

While direct data is limited, structural analogs are explored for:

  • Organic electronics : The planar benzimidazole core and π-conjugated nitrile group suggest potential in OLEDs. Characterize via UV-Vis (λmax) and cyclic voltammetry for HOMO-LUMO gaps .
  • Polymers : Incorporate into polyimides for thermal stability testing (TGA/DSC) .

Advanced: What computational methods predict intermolecular interactions in its crystal structure?

  • Graph set analysis : Classifies hydrogen-bonding patterns (e.g., Etter’s rules for N–H⋯N interactions) .
  • Hirshfeld surface analysis : Quantifies contact contributions (e.g., C–H⋯π interactions in benzimidazole packing) .
  • DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to predict synthons .

Basic: How to assess purity and stability during storage?

  • HPLC : Monitor degradation peaks (e.g., hydrolysis of the nitrile to amide under humidity) .
  • Stability studies : Store at −20°C in inert atmospheres; use TGA to assess thermal decomposition thresholds .

Advanced: What strategies resolve low solubility in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate or glycoside groups to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.